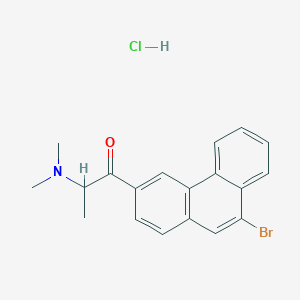
1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromophenanthrene moiety attached to a dimethylamino-propanone structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene to obtain 9-bromophenanthrene, followed by its reaction with dimethylamino-propanone under controlled conditions. The reaction conditions often involve the use of solvents like toluene or dichloromethane, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions in specialized reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenanthrene derivatives.
Applications De Recherche Scientifique
1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one finds applications in various scientific domains:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one involves its interaction with specific molecular targets and pathways. The bromophenanthrene moiety can intercalate with DNA, affecting transcription and replication processes. The dimethylamino group may interact with cellular receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including cytotoxicity and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
9-Bromophenanthrene: Shares the bromophenanthrene moiety but lacks the dimethylamino-propanone structure.
Phenanthrene: The parent compound without bromination or additional functional groups.
Dimethylamino-propanone: Contains the dimethylamino-propanone structure but lacks the bromophenanthrene moiety.
Uniqueness: 1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one is unique due to the combination of the bromophenanthrene and dimethylamino-propanone structures. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
7473-79-2 |
|---|---|
Formule moléculaire |
C19H19BrClNO |
Poids moléculaire |
392.7 g/mol |
Nom IUPAC |
1-(9-bromophenanthren-3-yl)-2-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C19H18BrNO.ClH/c1-12(21(2)3)19(22)14-9-8-13-11-18(20)16-7-5-4-6-15(16)17(13)10-14;/h4-12H,1-3H3;1H |
Clé InChI |
LBIHEBSSCKNVEX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Br)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


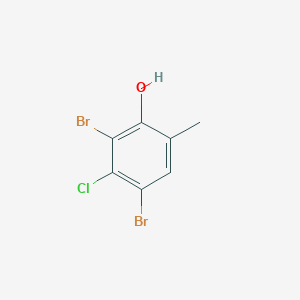

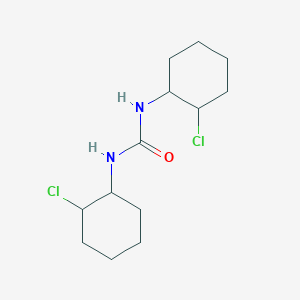
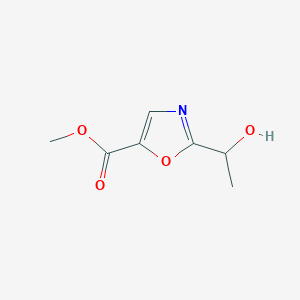
![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)
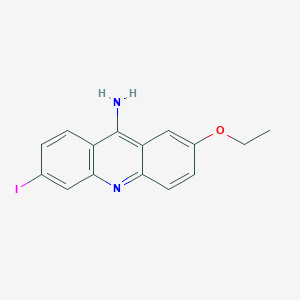

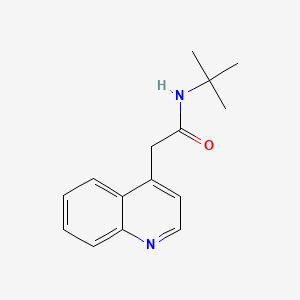

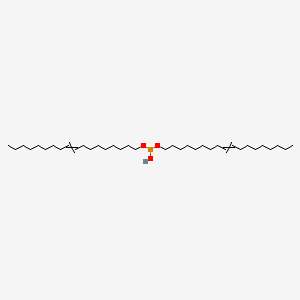
![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)

![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)
